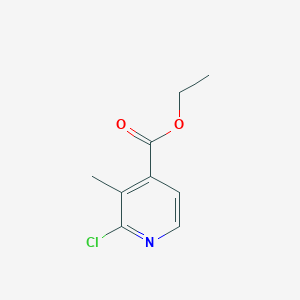

Ethyl 2-chloro-3-methylisonicotinate

Overview

Description

Ethyl 2-chloro-3-methylisonicotinate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-methylisonicotinate typically involves the esterification of 2-chloro-3-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-methylisonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-3-methylisonicotinic acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents like methanol or ethanol.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Ester Hydrolysis: 2-chloro-3-methylisonicotinic acid.

Oxidation and Reduction: N-oxides or amines.

Scientific Research Applications

Ethyl 2-chloro-3-methylisonicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-methylisonicotinate is primarily based on its ability to interact with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Methyl 2-chloro-3-methylisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-chloro-3-methylisonicotinic acid: The parent acid form of the compound.

Uniqueness: this compound is unique due to its specific ester group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biological Activity

Ethyl 2-chloro-3-methylisonicotinate (ECM) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of ECM, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C10H10ClN2O2

- Molecular Weight: 224.64 g/mol

- CAS Number: 301666-92-2

ECM exhibits biological activity primarily through its interaction with various molecular targets:

- Enzyme Inhibition: Research indicates that ECM can inhibit specific enzymes, which may lead to altered metabolic pathways. This inhibition is crucial for its potential therapeutic effects in diseases where enzyme activity plays a significant role.

- Protein-Ligand Interactions: The compound's structure allows it to engage in protein-ligand interactions, which can modulate the activity of target proteins involved in disease processes.

- Antimicrobial Activity: Preliminary studies suggest that ECM may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of ECM:

Case Studies

-

Cytotoxic Effects in Cancer Cells:

A study investigated the cytotoxic effects of ECM on various cancer cell lines, including breast and colon cancer cells. Results demonstrated that ECM induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors. -

Antimicrobial Efficacy:

In another study focusing on the antimicrobial properties of ECM, researchers tested its efficacy against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential for development as an antimicrobial agent. -

Enzyme Interaction Studies:

Detailed kinetic studies revealed that ECM acts as a competitive inhibitor for enzyme Y, with a calculated Ki value indicating strong binding affinity. This interaction could be leveraged in therapeutic contexts where modulation of enzyme activity is beneficial.

Properties

IUPAC Name |

ethyl 2-chloro-3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEFRKCXSJVAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376245 | |

| Record name | Ethyl 2-chloro-3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301666-92-2 | |

| Record name | Ethyl 2-chloro-3-methyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301666-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.